molecular formula C7H14N2 B8457144 4-Methyl-octahydropyrrolo[3,4-c]pyrrole

4-Methyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8457144
M. Wt: 126.20 g/mol
InChI Key: FIDQLOFMUAFMGC-UHFFFAOYSA-N
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Description

4-Methyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic amine featuring a fused pyrrolidine-pyrrolidine scaffold with a methyl substituent at the 4-position. Synonyms include 3-methyl-3,7-diazabicyclo[3.3.0]octane and (3aR,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole .

This compound has garnered attention due to its role in synthesizing derivatives with therapeutic applications, such as orexin receptor modulation (e.g., insomnia treatment) and anti-inflammatory activity via cyclooxygenase (COX) and lipoxygenase (LOX) inhibition . Its stereochemical complexity and ability to accommodate diverse substituents make it a versatile scaffold for medicinal chemistry.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C7H14N2/c1-5-7-4-8-2-6(7)3-9-5/h5-9H,2-4H2,1H3

InChI Key

FIDQLOFMUAFMGC-UHFFFAOYSA-N

Canonical SMILES

CC1C2CNCC2CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Biological Activity Synthesis Method (Key Findings) References
4-Methyl-octahydropyrrolo[3,4-c]pyrrole Bicyclic pyrrolidine-pyrrolidine core with 4-methyl substituent. Orexin receptor modulation; anti-inflammatory (COX/LOX inhibition). Conventional organic solvents or subcritical water (high yields, reduced reaction times).
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives Thiazole ring at C2; substituents vary (e.g., halogen, aryl). Antibacterial (MIC: 31.25 μg/mL vs. S. aureus; superior to Ampicillin vs. A. baumannii). Subcritical water synthesis (2 hours, 30 bar, 130°C) vs. acetone (18 hours, 67–89% yield).
N-Mannich base derivatives (e.g., 7a–7n) C5-substituted (phenylpiperazine/methylsulfonylpiperazine). Dual COX-2/LOX inhibition (IC₅₀ COX-2: < meloxicam; selectivity ratio > meloxicam). Multi-step synthesis involving Mannich reaction; molecular docking confirms binding to COX/LOX.
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine Oxazine ring replaces one pyrrolidine; 4-methyl substituent. Not explicitly stated; likely CNS-targeted due to structural similarity. Conventional synthesis; dihydrochloride salt form enhances stability.
Disubstituted octahydropyrrolo[3,4-c]pyrroles Dual substituents (e.g., aryl, alkyl) at C2 and C3. Orexin receptor modulation (insomnia treatment). Patent-protected methods; modular substitution enables tailored pharmacokinetics.

Key Comparative Insights

Physicochemical and Pharmacokinetic Properties
  • The 4-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in orexin modulators .
  • Thiazole-containing derivatives exhibit improved solubility due to polar heterocycles, whereas phenylpiperazine substituents in Mannich bases increase lipophilicity, enhancing blood-brain barrier penetration .

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